molecular formula C7H15NO2 B2773857 Ethyl 2-(propylamino)acetate CAS No. 40693-96-7

Ethyl 2-(propylamino)acetate

Cat. No. B2773857
CAS RN: 40693-96-7
M. Wt: 145.202
InChI Key: JJUSZJBGNONFQT-UHFFFAOYSA-N
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Patent
US07446204B2

Procedure details

Ammonium formate (2 g, 31 mmol) was added to a solution of ethyl 2-[benzylpropylamino]acetate (1.05 g, 4.47 mmol) in ethanol (15 mL) and acetic acid (1 mL). The reaction vessel was then carefully flushed with nitrogen gas. Palladium on carbon (10%, 300 mg) was added in one portion, and the resulting mixture was heated at 80° C., under nitrogen for 3 h. The reaction mixture was allowed to cool to room temperature, and filtered through celite filteraid. The filtrate was concentrated in vacuo, (azeotroping with toluene (20 mL) to remove the acetic acid), to give ethyl 2-(propylamino)acetate as a yellow oil (quantitative crude yield). 1H NMR (CDCl3) δ 4.14 (q, J=7.1 Hz, 2H), 3.30 (s, 2H), 2.60 (dd, J=7.4 Hz, 2H), 1.50 (m, 2H), 1.26 (t, J=7.2 Hz, 3H), 0.89 (t, J=7.4 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethyl 2-[benzylpropylamino]acetate
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].C([CH2:12][CH2:13][CH2:14][NH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])C1C=CC=CC=1>C(O)C.C(O)(=O)C>[CH2:14]([NH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
ethyl 2-[benzylpropylamino]acetate
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CCCNCC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was then carefully flushed with nitrogen gas
ADDITION
Type
ADDITION
Details
Palladium on carbon (10%, 300 mg) was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite filteraid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
(azeotroping with toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid),
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.